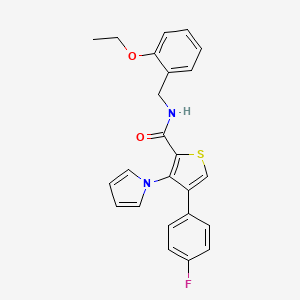

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

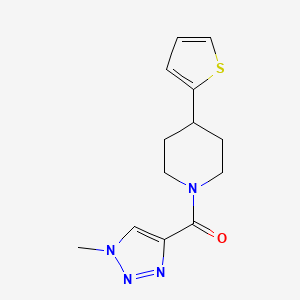

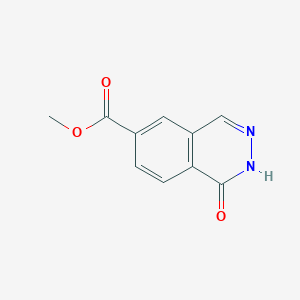

1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . They are small molecules containing a five-membered heterocyclic ring, which is a versatile scaffold for designing new therapeutic agents . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which are the skeletons of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and varied, depending on the specific compound and the conditions. In one example, the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Applications De Recherche Scientifique

Medicine: Antiproliferative Agent

This compound has been studied for its potential as an antiproliferative agent . Research indicates that derivatives of thiadiazole, such as the one , show promising activity against cancer cell lines, including human cervix carcinoma (HeLa) and rat brain tumor cells (C6) . These compounds are tested for their ability to inhibit cell growth, which is a crucial step in cancer treatment.

Chemistry: Synthesis of Sulfonamide Derivatives

In chemistry, this thiadiazole derivative is used in the synthesis of sulfonamide derivatives . These derivatives have a wide range of applications due to their antibacterial properties . The synthesis process often involves reactions under ultrasound irradiation, which enhances the reaction rates and yields .

Biology: Cytokinin Oxidase/Dehydrogenase Inhibition

The thiadiazole compound is known to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in the degradation of cytokinins in plants . This inhibition can regulate plant growth and development, making it a valuable tool in agricultural biotechnology.

Pharmacology: Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial activity . They are tested against various bacterial strains, including E. coli, B. mycoides, and C. albicans, showing potential as new antimicrobial agents . This is particularly important in the development of new drugs to combat antibiotic resistance.

Materials Science: Organic Synthesis

In materials science, the compound is used in organic synthesis to create new materials with specific properties. For example, it can be used to synthesize new organic scaffolds with potential applications in drug discovery and material science .

Environmental Science: Plant Growth Regulation

Derivatives of thiadiazole, like the one being analyzed, are used to regulate plant growth. They act as inhibitors of CKX, leading to increased cytokinin activity, which can be used to control plant senescence and stress responses .

Optical Applications: Inhibitory Activity Against SHP1

A theoretical study suggests that thiadiazole derivatives have optical properties and inhibitory activity against SHP1, a protein tyrosine phosphatase involved in cell signal transduction . This could have implications for the integration of diagnosis and treatment of related diseases.

Green Chemistry: Catalyst-Free Reactions

The compound is also relevant in green chemistry, where it’s used in catalyst-free reactions to synthesize biologically active molecules. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .

Orientations Futures

The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their potential as therapeutic agents. Given their broad spectrum of biological activities, these compounds could be valuable in the development of new drugs for a variety of conditions .

Mécanisme D'action

Target of Action

Compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exert a broad spectrum of biological activities . For instance, some 1,2,3-thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .

Mode of Action

The thiadiazole-containing compounds are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets and exert their effects .

Biochemical Pathways

It’s known that the inhibition of hsp90 by some 1,2,3-thiadiazole derivatives results in the degradation of several oncoproteins .

Result of Action

Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCSXTYSZBDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)